

Application Notes and Protocols for AU-15330 in Xenograft Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AU-15330

Cat. No.: B15605905

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Introduction

AU-15330 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.[1][2][3] As a key component of the SWI/SNF chromatin remodeling complex, the degradation of these subunits by **AU-15330** leads to genome-wide chromatin compaction.[4] This mechanism has been shown to be particularly effective in cancers driven by enhancer-binding transcription factors, such as prostate cancer, by disrupting oncogenic signaling pathways.[5][6] Preclinical studies in various xenograft models have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other agents.[1][7]

These application notes provide a comprehensive overview of the dosage and administration of **AU-15330** in preclinical xenograft models, along with detailed experimental protocols to guide researchers in their study design.

Data Presentation: Quantitative Summary of AU-15330 in Xenograft Studies

The following tables summarize the key quantitative data from preclinical studies involving **AU-15330** in various cancer xenograft models.

Parameter	Toxicity Study	Monotherapy Efficacy Study	Combination Therapy Efficacy Study
Animal Model	Immuno-competent Mice	Six-week-old male CB17 severe combined immunodeficiency (SCID) mice with VCaP castration-resistant tumor xenografts	Six-week-old male CB17 SCID mice with C4-2B cell line-derived CRPC xenografts
Dosage of AU-15330	10 and 30 mg/kg	60 mg/kg	60 mg/kg
Administration Route	Intravenous (i.v.)	Intravenous (i.v.)	Intravenous (i.v.)
Dosing Schedule	5 days per week for 3 weeks	3 days per week for 5 weeks	3 days per week for 5 weeks
Combination Agent	N/A	N/A	Enzalutamide (10 mg/kg, p.o., 5 days per week)
Observed Outcome	No evident toxicity	Potent inhibition of tumor growth, triggering disease regression in over 20% of animals. [1] [2]	Synergistic effect with enzalutamide, inducing the most potent anti-tumor effect with regression in all animals. [1] [2]

Parameter	Monotherapy Efficacy Study (CRPC PDX Model)	Monotherapy Efficacy Study (VCaP Xenograft)	Monotherapy Efficacy Study (22RV1 Xenograft)
Animal Model	Castrated mice with MDA-PCa-146-12 PDX (CRPC variant)	Six-week-old male CB17 SCID mice with VCaP xenografts	Six-week-old male CB17 SCID mice with 22RV1 xenografts
Dosage of AU-15330	60 mg/kg	30 mg/kg	30 and 60 mg/kg
Administration Route	Intravenous (i.v.)	Not specified	Not specified
Dosing Schedule	3 days per week for 5 weeks	Not specified	Not specified
Combination Agent	Enzalutamide (10 mg/kg, p.o., 5 days per week)	N/A	N/A
Observed Outcome	Significant tumor growth inhibition, causing regression in more than 30% of animals. [1] [2]	Potently suppressed tumor growth without affecting animal body weights. [7]	Failed to exhibit significant tumor growth inhibition. [7]

Experimental Protocols

I. Preparation of **AU-15330** for In Vivo Administration

Materials:

- **AU-15330** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile ddH₂O

- Sterile microcentrifuge tubes
- Vortex mixer

Protocol:

- Prepare a stock solution of **AU-15330** in DMSO at a concentration of 100 mg/mL.^[3] Ensure the DMSO is fresh to avoid reduced solubility.
- For a 1 mL final working solution, add 50 µL of the 100 mg/mL **AU-15330** stock solution to 400 µL of PEG300.
- Mix thoroughly by vortexing until the solution is clear.
- Add 50 µL of Tween 80 to the mixture and vortex until clear.
- Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
- The final concentration of the working solution will be 5 mg/mL. This formulation should be prepared fresh before each administration.^[7]

II. Xenograft Tumor Model Establishment

Materials:

- Cancer cell line of interest (e.g., VCaP, C4-2B)
- Six-week-old male CB17 severe combined immunodeficiency (SCID) mice
- Matrigel (optional, can improve tumor take rate)
- Sterile PBS
- Syringes and needles (27-30 gauge)
- Calipers

Protocol:

- Culture the selected cancer cells to 80-90% confluency.
- Harvest the cells using trypsin and wash with sterile PBS.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $1-5 \times 10^6$ cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

III. Administration of **AU-15330** in Xenograft Models

Materials:

- Prepared **AU-15330** working solution
- Syringes and needles appropriate for the route of administration (e.g., 27-30 gauge for intravenous injection)
- Animal restraints

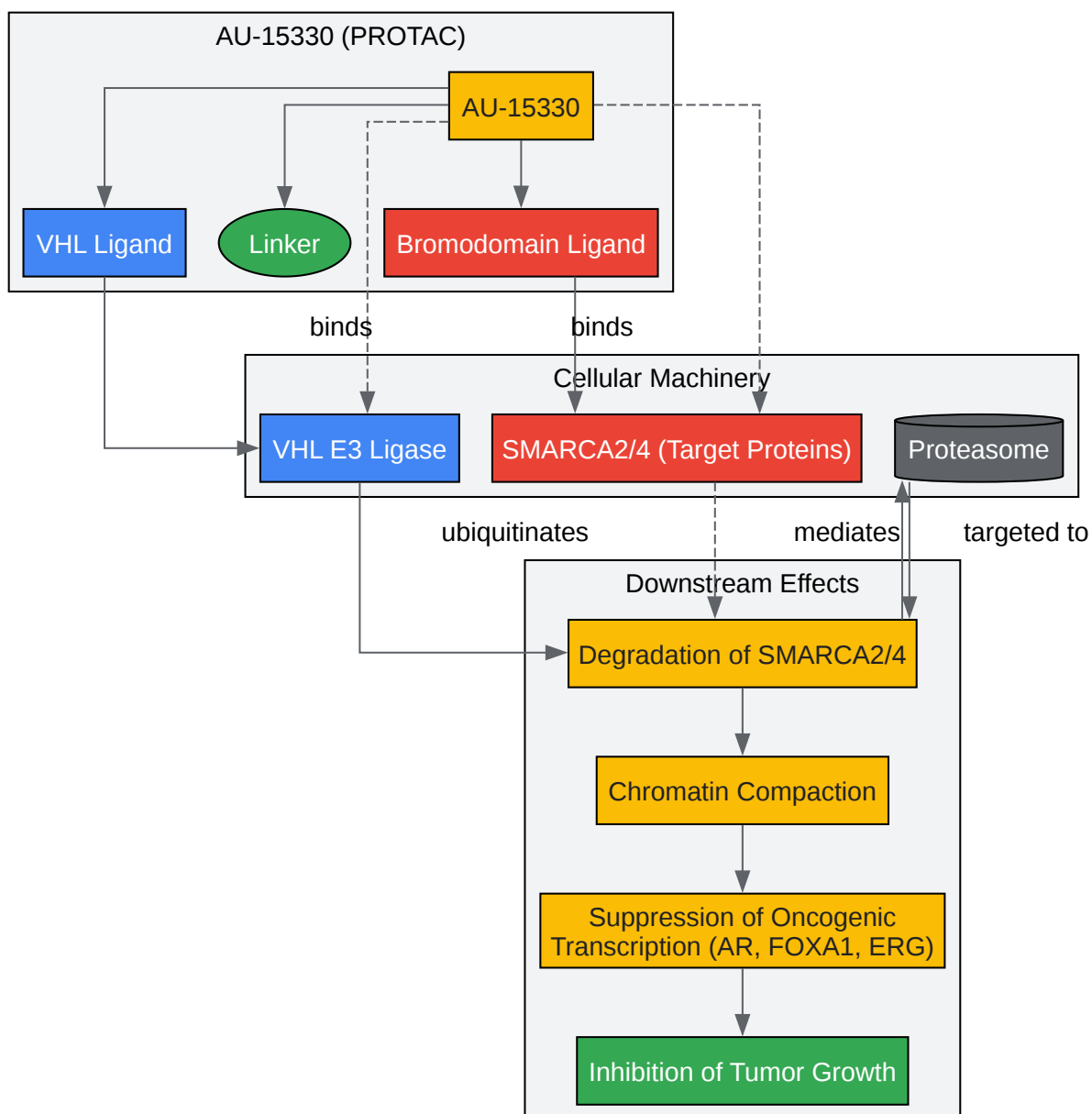
Protocol:

- Based on the experimental design, administer **AU-15330** to the mice in the treatment groups. The most common route of administration is intravenous (i.v.) injection via the tail vein.[\[1\]](#)[\[2\]](#)
- The dosing schedule can be adjusted based on the specific study, with common schedules being 3 or 5 days per week.[\[1\]](#)[\[2\]](#)
- The control group should receive a vehicle control solution (e.g., the same formulation without **AU-15330**).

- For combination studies, administer the other therapeutic agent (e.g., enzalutamide) according to its established protocol. Enzalutamide is typically administered via oral gavage (p.o.).[\[1\]](#)[\[2\]](#)
- Monitor the mice regularly for tumor growth (e.g., twice a week using calipers) and signs of toxicity (e.g., body weight changes, changes in behavior).[\[7\]](#)
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunoblotting, immunohistochemistry).

Visualizations

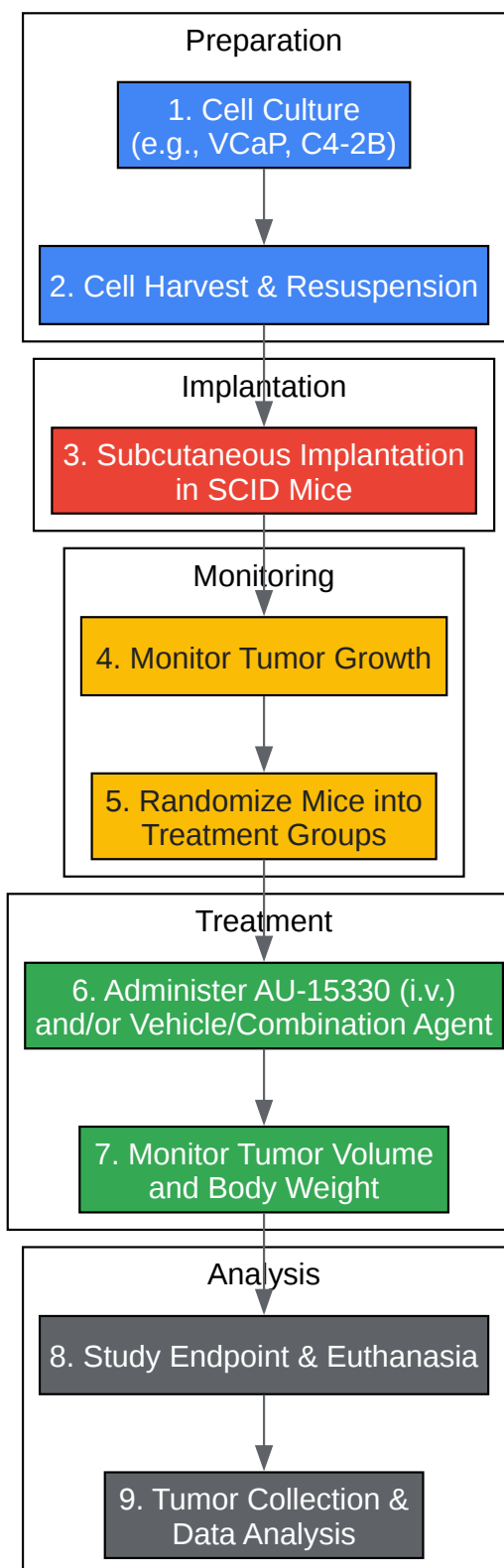
Signaling Pathway of **AU-15330**



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Caption: Mechanism of action of **AU-15330** as a PROTAC degrader.

Experimental Workflow for a Xenograft Study

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Caption: A typical experimental workflow for an **AU-15330** xenograft study.

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